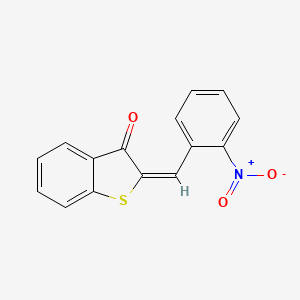

![molecular formula C23H25N5O2 B5509359 4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)

4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine has been explored through various methods. One approach involves the refluxing of specific phenyl ethanone with dimethylformamide dimethylacetal without any solvent, leading to the formation of enaminones that are key intermediates in producing dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This process demonstrates the chemical flexibility and the ability to derive complex structures from simpler precursors (Bhat et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine has been elucidated using techniques such as X-ray crystallography. For instance, the three-dimensional structure of enaminone containing morpholine moiety was confirmed, showcasing the intricate arrangement of atoms and the spatial configuration critical for understanding the compound's reactivity and interaction with biological targets (Bhat et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives reveal their reactivity and potential for further functionalization. For example, the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid highlights the compound's utility in enhancing drug delivery through improved solubility and enzymatic hydrolysis rates (Rautio et al., 2000).

科学的研究の応用

Dyes and Pigments

- Application in Dyeing : Compounds related to 4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine have been used in the synthesis of dyes for synthetic-polymer fibers. These dyes, derived from condensation reactions with cyclic secondary amines, offer a range of colors from yellow to orange and exhibit good coloration and fastness properties on polyester (Peters & Bide, 1985).

Pharmaceutical Research

- Topical Drug Delivery : Novel morpholinyl esters, related structurally to the compound , have been synthesized and evaluated for topical drug delivery. These derivatives showed improved skin permeation and a desirable balance of aqueous solubility and lipophilicity, which are beneficial for topical applications (Rautio et al., 2000).

- Potential Antiamnesic Agents : Certain derivatives, like 4-(2-naphthyloxymethylcarbonyl)morpholine, have been studied for their potential as antiamnesic agents, showing promising structural characteristics (Thamotharan et al., 2003).

Cancer Research

- Telomere Targeting in Pancreatic Cancer : Research indicates that naphthalene diimide derivatives, similar in structure to the compound , are effective in stabilizing human telomeric DNA and inhibiting the growth of cancer cells, specifically in the context of pancreatic cancer (Micco et al., 2013).

Material Chemistry

- Synthesis and Fluorescence Properties : Derivatives have been synthesized with strong fluorescence properties. This is significant for applications in material chemistry, particularly for creating fluorescent materials (McAdam et al., 2004).

Molecular and Cell Biology

- DNA Interaction and Transfection : Phosphorus dendrimers with morpholine terminal groups have been synthesized and found to interact efficiently with DNA. These compounds have low cytotoxicity and are effective in delivering DNA into cells, highlighting their potential in molecular biology and gene therapy applications (Padié et al., 2009).

Organic Synthesis

- Novel Scaffold Synthesis : The compound is part of a class of structures that have been used in de novo synthesis of highly substituted morpholines and piperazines. This represents a significant advance in the field of organic synthesis, providing new methods and scaffolds for drug development and other applications (Patil et al., 2017).

Analytical Chemistry

- Colorimetric Analysis : Certain derivatives have been used in colorimetric analyses, where the substitution of sulfonate groups leads to the formation of colored 4-substituted 1, 2-naphthoquinones. This application is important in the field of analytical chemistry for the detection of various compounds (Asahi et al., 1984).

特性

IUPAC Name |

[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c29-22(20-6-5-18-3-1-2-4-19(18)17-20)27-11-9-26(10-12-27)21-7-8-24-23(25-21)28-13-15-30-16-14-28/h1-8,17H,9-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSURYFVHMDRWND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

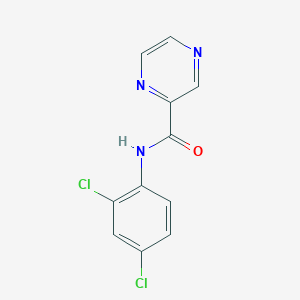

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

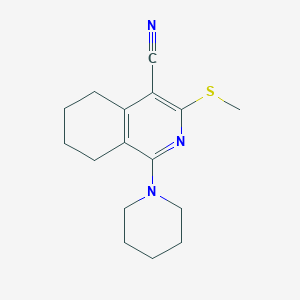

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)

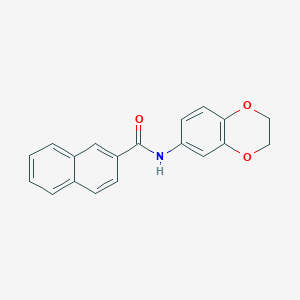

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)

![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)

![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)

![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)